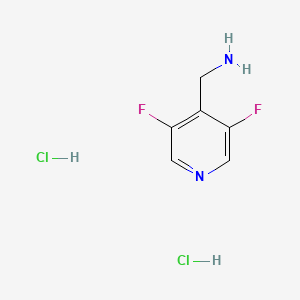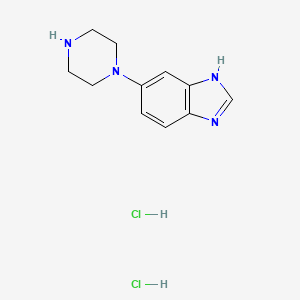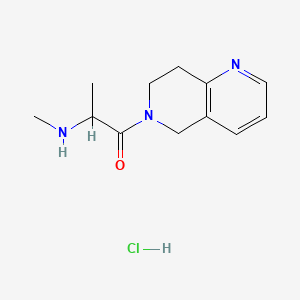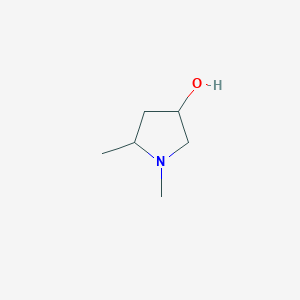![molecular formula C11H19NO2 B13458560 Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butyl group, a methyl group, and an azabicyclohexane core, making it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another method involves the Mannich reaction, which is a condensation reaction of a carbonyl compound, formaldehyde, and a primary or secondary amine. Industrial production methods may vary, but they often involve large-scale synthesis using similar reaction conditions.
Analyse Chemischer Reaktionen
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic hydrogenation agents, Grignard reagents, and oxidizing agents. For example, the compound can be synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-methyl-2-azabicyclo[211]hexane-2-carboxylate has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of bicyclic structures on biological systemsIn industry, it can be used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane These compounds share similar bicyclic structures but differ in their specific chemical groups and properties The uniqueness of tert-butyl 1-methyl-2-azabicyclo[21
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-8-5-11(12,4)6-8/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
RJASBIIDCJVIRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)CN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)


![Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458510.png)




![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B13458539.png)
![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
![3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13458571.png)
